1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-
Description
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Properties
CAS No. |
23694-49-7 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12-6-4-11(5-7-12)10-13-8-2-3-9-13/h2-9H,10H2,1H3 |
InChI Key |
KTEJFHVPVLTJLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2 |
Origin of Product |
United States |
The Strategic Importance of N Substituted Pyrrole Architectures in Advanced Organic Chemistry
N-substituted pyrrole (B145914) frameworks are fundamental building blocks in the synthesis of a vast array of biologically active molecules and functional materials. The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold, appearing in numerous natural products, pharmaceuticals, and agrochemicals. The true versatility of this scaffold is unlocked through substitution at the nitrogen atom, which profoundly influences the electronic properties, steric environment, and ultimately, the biological activity and material characteristics of the resulting molecule.
The introduction of a substituent on the pyrrole nitrogen modulates the electron density of the aromatic ring, thereby influencing its reactivity in further chemical transformations. This modification is a key strategy for fine-tuning the pharmacological profile of pyrrole-containing drugs. For instance, N-substitution can enhance binding affinity to biological targets, improve metabolic stability, and modulate solubility and bioavailability. In the realm of materials science, the N-substituent can be tailored to direct the self-assembly of pyrrole-based polymers, influencing their conductivity, optical properties, and processability. The ability to readily modify the N-substituent allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery and materials development.
The Impetus for a Focused Investigation of 1h Pyrrole, 1 4 Methoxyphenyl Methyl
The specific focus on 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- stems from the unique combination of the pyrrole (B145914) core and the (4-methoxyphenyl)methyl, or 4-methoxybenzyl, substituent. This particular N-alkylation introduces several features of interest to medicinal chemists and material scientists alike.
The 4-methoxybenzyl group is a well-known protecting group in organic synthesis, valued for its stability under a range of reaction conditions and its susceptibility to cleavage under specific oxidative or acidic environments. Beyond this synthetic utility, the methoxyphenyl moiety is a common pharmacophore found in numerous bioactive compounds. Its presence can enhance interactions with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy (B1213986) group, being an electron-donating group, can also influence the electronic properties of the entire molecule.
Research into closely related N-aryl and N-benzyl pyrroles has revealed promising biological activities, particularly in the domain of oncology. For example, derivatives of 1-(4-methoxyphenyl)-1H-pyrrole have been investigated as inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov While direct biological data for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- is not extensively reported, the activity of its analogues provides a strong rationale for its focused investigation as a potential therapeutic agent.
Table 1: Anticancer Activity of Selected N-Aryl Pyrrole Analogs
| Compound | Target | Activity (IC50) | Cell Line |
| 1-(3-Nitrophenyl)-pyrrole | Tubulin Polymerization | 8.9 µM | - |
| 1-(3-Amino-4-methoxyphenyl)pyrrole | Tubulin Assembly | 1.3 µM | - |
| 1-(3-Hydroxy-4-methoxyphenyl)pyrrole | Tubulin Assembly | 1.3 µM | MCF-7 (weak inhibitor) |
This table presents data for analogues to highlight the potential of the N-substituted pyrrole scaffold. nih.gov
The Current Research Landscape and Key Unanswered Questions
Direct N-Alkylation Strategies for Pyrrole Ring Systems
Direct N-alkylation of the pyrrole ring remains a fundamental and widely employed method for the synthesis of N-substituted pyrroles. This approach involves the formation of a carbon-nitrogen bond between the pyrrole nitrogen and the benzylic carbon of the (4-methoxyphenyl)methyl group.
Transition Metal-Catalyzed C-N Cross-Coupling Approaches (e.g., Ullmann-Type Reactions)
Transition metal-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, have been adapted for the N-alkylation of heterocycles. While traditionally used for N-arylation, these copper-catalyzed methods can be applied to N-alkylation with activated alkyl halides. organic-chemistry.org The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org Modern advancements have introduced the use of soluble copper catalysts with ligands like diamines and acetylacetonates, allowing for milder reaction conditions. organic-chemistry.org
Although direct examples for the N-alkylation of pyrrole with 4-methoxybenzyl halides using traditional Ullmann conditions are not extensively documented, related copper-catalyzed N-alkylation of NH-heterocycles with benzylic halides have been reported. nih.gov A notable development is the use of a visible light-induced copper metallaphotoredox platform that enables the N-alkylation of a broad range of N-heterocycles with various alkyl bromides at room temperature. nih.gov This method utilizes a halogen abstraction-radical capture (HARC) mechanism and has shown compatibility with a diverse array of N-nucleophiles and alkyl bromides. nih.gov
| Catalyst System | Ligand | Reaction Conditions | Scope | Reference |
| Cu(I) salts | Diamines, Acetylacetonates | High temperature, Polar solvents | N-arylation, adaptable for N-alkylation | organic-chemistry.org |
| CuBr | N,N,N',N'',N''-Pentamethyldiethylenetriamine | Room temperature | Aliphatic halides with amines and amides | nih.gov |
| Cu(II) salts / Photocatalyst | Not specified | Visible light, Room temperature | Primary, secondary, tertiary alkyl bromides with N-heterocycles | nih.gov |
Classical N-Alkylation Methods with (4-Methoxyphenyl)methylating Agents
The most straightforward approach for the synthesis of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- involves the reaction of pyrrole with a suitable (4-methoxyphenyl)methylating agent, such as 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, forming the more nucleophilic pyrrolide anion.
Commonly, the potassium salt of pyrrole is prepared first by reacting pyrrole with a strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The subsequent addition of 4-methoxybenzyl chloride leads to the desired N-substituted product. This method has been successfully used for the N-benzylation of pyrrole-2-carboxamides. organic-chemistry.org
Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative. rsc.org In this method, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the pyrrolide anion from an aqueous or solid phase to an organic phase containing the alkylating agent. This technique can be performed without a solvent and often provides good selectivity and high yields under economically and environmentally favorable conditions. rsc.org The use of N-heterocyclic olefins as phase-transfer organocatalysts for base-promoted alkylation reactions has also been reported. nih.govmdpi.com
| Base | Solvent | Catalyst | Key Features | Reference |
| NaH | DMF | None | Standard laboratory procedure for N-alkylation | organic-chemistry.org |
| K2CO3 | Acetonitrile | Tetrabutylammonium bromide | Phase-transfer catalysis, good yields | organic-chemistry.org |
| KOH | Ionic Liquids | None | High regioselectivity for N-substitution | researchgate.net |
Multi-Component Reactions for Constructing the N-Substituted Pyrrole Core
Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single step from three or more starting materials. The Paal-Knorr synthesis is a classic and versatile MCR for the preparation of substituted pyrroles. researchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-methoxybenzylamine. researchgate.netnih.gov
The reaction is typically acid-catalyzed and can be performed under various conditions. scielo.org.mx For instance, the reaction of 2,5-hexanedione (B30556) with 4-methoxybenzylamine would yield 2,5-dimethyl-1-[(4-methoxyphenyl)methyl]-1H-pyrrole. The reaction can be carried out under solvent-free conditions, simply by stirring the reactants at room temperature, which aligns with green chemistry principles. rsc.org Catalysis with low-cost and commercially available aluminas has also been shown to be effective, affording N-substituted pyrroles in high yields with short reaction times. researchgate.net
Green Chemistry Principles in the Synthesis of N-Substituted Pyrroles
The application of green chemistry principles to the synthesis of N-substituted pyrroles has gained significant attention. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Paal-Knorr synthesis of pyrroles, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. researchgate.netCurrent time information in Merrimack County, US.mdpi.com The reaction of 1,4-diketones with primary amines can be completed in minutes under microwave irradiation, often in the presence of a mild acid catalyst like acetic acid. Current time information in Merrimack County, US.
The use of water as a solvent is another cornerstone of green chemistry. The Paal-Knorr reaction has been successfully performed in water, sometimes with the aid of a catalyst such as ZrOCl2·8H2O, which is eco-friendly and provides high catalytic activity. This method offers a simple experimental and work-up procedure, leading to high to excellent yields of N-substituted pyrroles. Furthermore, catalyst- and solvent-free Paal-Knorr reactions have been achieved by simple mechanical stirring at room temperature, representing an ultimate green approach. rsc.org
| Green Approach | Catalyst/Solvent | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Acetic acid | Reduced reaction times, improved yields | Current time information in Merrimack County, US. |
| Aqueous Synthesis | ZrOCl2·8H2O / Water | Environmentally benign, simple work-up, high yields | |
| Solvent-Free Synthesis | None | Eliminates solvent waste, atom economical | rsc.org |
| Mechanochemical Activation | Citric acid | Solventless, uses bio-sourced catalyst |
Chemodivergent Synthetic Pathways for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- Derivatives
Chemodivergent synthesis allows for the generation of structurally diverse products from a common starting material by slightly modifying the reaction conditions. While specific examples for the divergent synthesis of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- derivatives are not abundant, the principles can be applied to the functionalization of the N-benzylpyrrole core.
For instance, the C-H bond functionalization of N-substituted pyrroles can lead to a variety of derivatives. A photocatalytic approach has been developed for the chemodivergent synthesis of 1-pyrrolines and 1-tetralones from alkyl bromides and vinyl azides, which involves a switchable C(sp3)–H functionalization. Such strategies could potentially be adapted for the selective functionalization of the pyrrole ring or the benzyl (B1604629) moiety of the target compound.
Precursor Synthesis of the (4-Methoxyphenyl)methyl Moiety and its Derivatives
The synthesis of the (4-methoxyphenyl)methyl moiety, typically in the form of 4-methoxybenzyl alcohol or 4-methoxybenzyl chloride, is a crucial prerequisite for the N-alkylation of pyrrole.
4-Methoxybenzyl alcohol can be synthesized by the reduction of 4-methoxybenzaldehyde (B44291) or 4-methoxybenzoic acid. A common laboratory method involves the reduction of 4-methoxybenzoic acid with lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) in tetrahydrofuran.
The conversion of 4-methoxybenzyl alcohol to 4-methoxybenzyl chloride is a key step to generate the alkylating agent. This can be achieved by reacting the alcohol with thionyl chloride (SOCl2), often in a solvent like chloroform. nih.gov This reaction proceeds via a nucleophilic substitution mechanism. Ultrasound has been shown to efficiently facilitate this conversion, offering a rapid and effective method.
| Precursor | Starting Material | Reagents | Key Features | Reference |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | LiAlH4 or BH3 in THF | Standard reduction method | |
| 4-Methoxybenzyl chloride | 4-Methoxybenzyl alcohol | Thionyl chloride (SOCl2) | Forms the alkylating agent | nih.gov |
| 4-Methoxybenzyl chloride | 4-Methoxybenzyl alcohol | Concentrated HCl / Ultrasound | Rapid and efficient conversion |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D (HMQC, HMBC) spectra, the chemical environment and connectivity of each atom in 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- can be mapped. While a dedicated spectrum for this specific molecule is not publicly available, data from closely related analogs, such as 1-(2-methoxybenzyl)-1H-pyrrole and 1-(3,4-dimethoxybenzyl)-1H-pyrrole, provide highly reliable expected values for chemical shifts and coupling patterns. rsc.org
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-, the spectrum is characterized by distinct signals corresponding to the pyrrole ring, the benzylic methylene (B1212753) bridge, and the 4-methoxyphenyl (B3050149) group. rsc.org
The protons of the pyrrole ring typically appear as two triplets. The protons at the C2 and C5 positions (H-2/H-5) are expected around δ 6.70 ppm, while the protons at the C3 and C4 positions (H-3/H-4) are found slightly upfield around δ 6.20 ppm. The benzylic methylene protons (-CH₂-) are deshielded by the adjacent nitrogen and the aromatic ring, appearing as a characteristic singlet at approximately δ 5.00 ppm. rsc.org
The 4-methoxyphenyl group gives rise to a classic AA'BB' system, which often resolves as two distinct doublets. The two aromatic protons ortho to the benzyl group are expected around δ 7.15 ppm, and the two protons ortho to the methoxy (B1213986) group appear around δ 6.85 ppm. The methoxy group (-OCH₃) itself is observed as a sharp singlet at approximately δ 3.78 ppm. rsc.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to -CH₂-) | ~7.15 | Doublet (d) | 2H |
| Aromatic H (ortho to -OCH₃) | ~6.85 | Doublet (d) | 2H |
| Pyrrole H-2/H-5 | ~6.70 | Triplet (t) | 2H |
| Pyrrole H-3/H-4 | ~6.20 | Triplet (t) | 2H |
| Benzylic -CH₂- | ~5.00 | Singlet (s) | 2H |
| Methoxy -OCH₃ | ~3.78 | Singlet (s) | 3H |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- is expected to show eight unique signals. The carbons of the pyrrole ring are anticipated at approximately δ 121.0 ppm (C-2/C-5) and δ 108.5 ppm (C-3/C-4). The benzylic methylene carbon (-CH₂-) signal is expected around δ 52.8 ppm. rsc.org
Within the 4-methoxyphenyl group, the quaternary carbon attached to the oxygen (C-O) is the most deshielded, appearing near δ 159.0 ppm. The quaternary carbon attached to the methylene group (ipso-C) is expected around δ 130.0 ppm. The aromatic CH carbons ortho to the methylene and methoxy groups are found at approximately δ 128.5 ppm and δ 114.2 ppm, respectively. The methoxy carbon (-OCH₃) gives a signal around δ 55.3 ppm. rsc.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~159.0 |
| Aromatic ipso-C | ~130.0 |
| Aromatic CH (ortho to -CH₂-) | ~128.5 |
| Aromatic CH (ortho to -OCH₃) | ~114.2 |
| Pyrrole C-2/C-5 | ~121.0 |
| Pyrrole C-3/C-4 | ~108.5 |
| Benzylic -CH₂- | ~52.8 |
| Methoxy -OCH₃ | ~55.3 |
Two-dimensional (2D) NMR experiments are critical for confirming the assignments made from 1D spectra.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. Key expected correlations would include:
The benzylic protons (~δ 5.00) with the benzylic carbon (~δ 52.8).
The pyrrole H-2/H-5 protons (~δ 6.70) with the C-2/C-5 carbons (~δ 121.0).
The pyrrole H-3/H-4 protons (~δ 6.20) with the C-3/C-4 carbons (~δ 108.5).
The aromatic protons with their respective aromatic carbons.
The methoxy protons (~δ 3.78) with the methoxy carbon (~δ 55.3).
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH), which is instrumental in piecing together the molecular skeleton. Crucial HMBC correlations for confirming the structure of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- would be:
A correlation from the benzylic methylene protons (~δ 5.00) to the pyrrole carbons C-2/C-5 (~δ 121.0).
A correlation from the benzylic methylene protons (~δ 5.00) to the aromatic ipso-carbon (~δ 130.0) and the ortho aromatic carbons (~δ 128.5).
Correlations from the pyrrole H-2/H-5 protons to the neighboring pyrrole carbons (C-3/C-4).
A correlation from the methoxy protons (~δ 3.78) to the aromatic C-O carbon (~δ 159.0).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- would display characteristic bands confirming its key structural features. Data from analogous structures show strong absorptions corresponding to C-H, C=C, and C-O bonds. rsc.org
| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl and pyrrole rings. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching of C-H bonds in the -CH₂- and -OCH₃ groups. |
| C=C Stretch (Aromatic) | 1610, 1515 | Vibrations of the carbon-carbon double bonds within the aromatic rings. |
| C-O Stretch (Aryl Ether) | ~1250 | Asymmetric stretching of the Ar-O-CH₃ bond. |
| C-N Stretch | ~1350 | Stretching of the C-N bonds in the pyrrole ring and the benzylic linkage. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information on the molecular weight and structural composition of a compound by measuring its mass-to-charge ratio (m/z). For 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-, with a molecular formula of C₁₂H₁₃NO, the expected exact mass can be precisely calculated. High-Resolution Mass Spectrometry (HRMS) on related compounds confirms these calculations. rsc.org
Molecular Ion: The expected monoisotopic mass is 187.0997 g/mol . Using electrospray ionization (ESI), the compound would be detected as the protonated molecule [M+H]⁺ with a calculated m/z of 188.1070.
Fragmentation Pattern: The most characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. This is due to the formation of the highly stable 4-methoxybenzyl cation (a tropylium-like ion). This would result in a prominent base peak in the mass spectrum at m/z 121 . The other fragment would be the neutral pyrrole radical.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- is expected to be a composite of the absorptions from its two main chromophores: the pyrrole ring and the 4-methoxyphenyl group. cdnsciencepub.com The pyrrole ring itself exhibits a strong π → π* transition typically below 220 nm. researchgate.net The 4-methoxyphenyl (anisole) chromophore shows two characteristic π → π* absorption bands, one intense band around 220 nm and a weaker, structured band (the benzenoid B-band) around 270 nm. nist.gov Therefore, the combined spectrum is predicted to show strong absorption maxima in the regions of approximately 220-230 nm and a secondary, less intense band near 270-280 nm, representing the electronic transitions within the delocalized π-systems of the molecule.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal proof of the molecular structure of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-, revealing detailed information about its conformation in the solid state.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
This analysis would involve the precise measurement of the distances between atomic nuclei (bond lengths), the angles formed by three connected atoms (bond angles), and the rotational angles between planes of atoms (dihedral angles). This data is crucial for confirming the connectivity of the molecule and understanding the geometry of the pyrrole and methoxyphenyl rings, as well as the methylene bridge that connects them. Without experimental data, a representative table cannot be generated.
Crystal Packing and Intermolecular Interactions
This section would describe how individual molecules of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- arrange themselves in the crystal lattice. It would detail any significant intermolecular forces, such as hydrogen bonds, π-π stacking interactions between aromatic rings, or van der Waals forces, that stabilize the crystal structure. The analysis of these interactions is vital for understanding the physical properties of the solid material.
Refinement and Validation of Crystallographic Data
Crystallographic data undergoes a process of refinement to ensure the final structural model is accurate and reliable. This subsection would present key parameters from this refinement process. Information such as the crystal system, space group, unit cell dimensions, and R-factor (a measure of the agreement between the experimental diffraction data and the calculated model) would be tabulated to validate the quality of the determined structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a standard method used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimental results are compared against the theoretically calculated values based on the molecular formula to verify the purity and composition of the synthesized compound.
The theoretical elemental composition for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- (C₁₂H₁₃NO) is:
Carbon (C): 76.98%
Hydrogen (H): 7.00%
Nitrogen (N): 7.48%
Oxygen (O): 8.54%
A comparison with experimental findings would be necessary to confirm these values for a synthesized sample.
Reaction Mechanisms and Organic Transformations of 1h Pyrrole, 1 4 Methoxyphenyl Methyl
Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Nucleus
The pyrrole ring is an electron-rich aromatic heterocycle, which makes it highly reactive towards electrophiles. nih.gov This inherent reactivity is modulated by the N-substituent. In 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-, the N-p-methoxybenzyl (PMB) group influences the electronic properties of the pyrrole nucleus.
Electrophilic Reactivity: Electrophilic aromatic substitution is the predominant reaction of the pyrrole ring. nih.gov The reaction typically occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate (Wheland complex) compared to attack at the C3 (β) position. wikipedia.orgunibo.it The presence of an N-alkyl group, such as the PMB group, further activates the ring towards electrophilic attack. Common electrophilic substitution reactions applicable to the N-PMB pyrrole nucleus include halogenation, nitration, and acylation. wikipedia.org For instance, bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) typically yields the 2-bromopyrrole derivative regioselectively. researchgate.net
Interactive Table: Electrophilic Substitution Reactions on the Pyrrole Nucleus
| Reaction | Reagent Example | Typical Position of Substitution |
|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | C2 |
| Nitration | HNO₃/Acetic Anhydride | C2 |
| Sulfonation | Pyridine (B92270)·SO₃ complex | C2 |
Nucleophilic Reactivity: The pyrrole ring itself is not inherently reactive towards nucleophiles due to its electron-rich nature. To achieve nucleophilic character, the ring must first be deprotonated. While the acidic N-H proton of unsubstituted pyrrole can be easily removed, this is not possible for N-PMB-pyrrole. wikipedia.org However, metalation at a carbon position can be achieved using strong bases like organolithium reagents, particularly after initial functionalization (e.g., halogenation) which facilitates metal-halogen exchange. The resulting organometallic pyrrole derivative is nucleophilic and can react with various electrophiles. wikipedia.orgresearchgate.net
Functionalization at the (4-Methoxyphenyl)methyl Substituent
The (4-methoxyphenyl)methyl group is widely utilized in organic synthesis as a nitrogen-protecting group, commonly referred to as the PMB group. researchgate.net Its primary "functionalization" is its selective removal, or deprotection, to yield the N-unsubstituted pyrrole. The stability of the PMB group and the variety of methods available for its cleavage make it a versatile tool in multi-step synthesis. researchgate.net
The key to its utility lies in its susceptibility to oxidative cleavage, a property not shared by simpler N-benzyl groups. The electron-donating methoxy (B1213986) group on the phenyl ring stabilizes the formation of a radical cation intermediate, facilitating the reaction. total-synthesis.com
Common Deprotection Methods:
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective for removing the PMB group under mild conditions. researchgate.nettotal-synthesis.com The mechanism with DDQ involves a single electron transfer (SET) from the electron-rich PMB group to the DDQ. total-synthesis.com
Acid-Mediated Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) can also be used to cleave the PMB group. researchgate.net
Interactive Table: Comparison of PMB Deprotection Methods
| Method | Reagent | Typical Conditions | Mechanism |
|---|---|---|---|
| Oxidative | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Single Electron Transfer |
| Oxidative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane/Water | Single Electron Transfer |
| Acid-Mediated | Trifluoroacetic Acid (TFA) | Dichloromethane, 0 °C to RT | Sₙ1-type cleavage |
While effective for many substrates, hydrogenolysis can be less reliable for removing N-benzyl groups from pyrroles. researchgate.net
Cyclization Pathways and Heterocycle Annulation
N-substituted pyrroles like 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- serve as valuable synthons for constructing more complex, fused heterocyclic systems. These transformations, known as annulation reactions, involve the formation of a new ring fused to the pyrrole core. The specific pathway depends on the functional groups attached to the pyrrole ring.
Pyrroles can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, where the pyrrole acts as the diene component. wikipedia.org More commonly, annulation is achieved through intramolecular cyclization of a pre-functionalized pyrrole derivative. For example, a pyrrole bearing an alkyne-containing substituent can undergo intramolecular cyclization to form fused systems like pyrrolopyrazinones or pyrrolooxazinones. nih.gov This often requires activation of the alkyne by an electrophile (e.g., iodine) or a transition metal catalyst. nih.gov Another strategy involves the reaction of pyridines or quinolines with donor-acceptor aminocyclopropanes in a [3+2] annulation to form tetrahydroindolizine derivatives. nih.gov
Cross-Coupling Reactions (e.g., Sonogashira, Ullmann) for Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization and diversification of heterocyclic compounds, including N-PMB-pyrrole. nih.govnih.gov To serve as a substrate in these reactions, the pyrrole ring must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate.
Sonogashira Coupling: This reaction couples a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. nih.govorganic-chemistry.org A halogenated derivative of N-PMB-pyrrole can be coupled with various alkynes to introduce C(sp)-C(sp²) bonds, a key transformation in the synthesis of conjugated materials and complex natural products. sci-hub.senih.gov Studies on N-methyltetrabromopyrrole show that Sonogashira coupling occurs with high regioselectivity, first at the C2 and C5 positions. sci-hub.se
Suzuki Coupling: This involves the reaction of an organoboron species (like a boronic acid) with an organohalide. Regioselective Suzuki couplings of polybrominated N-methylpyrroles have been demonstrated, allowing for the programmed synthesis of various aryl-substituted pyrroles. researchgate.net
Ullmann Condensation: This classic copper-catalyzed reaction can be used to form C-N, C-O, or C-S bonds, providing another avenue for diversifying the pyrrole core.
Interactive Table: Examples of Cross-Coupling on N-Substituted Halopyrroles
| Coupling Reaction | Pyrrole Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Sonogashira | 2,5-Dibromo-N-methylpyrrole | Phenylacetylene | PdCl₂(MeCN)₂, PPh₃, HNi-Pr₂ | 2,5-Di(phenylethynyl)pyrrole |
| Suzuki | 2,3,4,5-Tetrabromo-N-methylpyrrole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted pyrrole |
Recent advances have also focused on direct C-H activation, bypassing the need for pre-halogenation of the heterocycle. mdpi.comacs.org
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction chemistry of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- is dictated by the properties of its two constituent parts: the pyrrole ring and the PMB group.
Oxidation:
Pyrrole Ring: The electron-rich pyrrole nucleus is susceptible to oxidation by cytochrome P450 enzymes and other oxidizing agents. hyphadiscovery.com This can lead to the formation of epoxides, which can rearrange to pyrrolidinones or undergo ring-opening. hyphadiscovery.com In some cases, "per-oxidative" reactions can cause the pyrrole ring to open entirely. hyphadiscovery.com
PMB Group: As discussed in section 4.2, the PMB group is readily oxidized. This is the basis for its use as a removable protecting group, with reagents like CAN or DDQ facilitating its cleavage. researchgate.nettotal-synthesis.com
Reduction:
Pyrrole Ring: The aromatic pyrrole ring is generally resistant to reduction. Catalytic hydrogenation under forcing conditions can reduce the double bonds to yield a pyrrolidine, but this is not a common transformation.
PMB Group: The PMB group can be removed via hydrogenolysis (catalytic hydrogenation), although this method is sometimes less efficient for N-benzyl groups attached to pyrroles compared to O-benzyl groups. researchgate.netresearchgate.net
Investigations into Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- are not widely published, the reactivity can be understood from studies of related compounds.
The rate of electrophilic aromatic substitution on pyrroles is highly sensitive to substituents. A single methyl group can increase the reactivity towards electrophiles by approximately 30-fold compared to unsubstituted pyrrole. nih.gov This suggests that the N-PMB group, as an electron-donating alkyl-type substituent, activates the pyrrole ring, leading to faster reaction rates for electrophilic substitutions.
In cross-coupling reactions, the kinetics are complex and depend on multiple factors within the catalytic cycle. For the Stille reaction, the transmetalation step is often rate-determining. Reaction rates can be accelerated by using ligands of low donicity, which increases the electrophilicity of the Pd(II) intermediate, or by changing the solvent polarity. For instance, some reactions show a rate acceleration of an order of magnitude when switching from a polar solvent like NMP to a nonpolar one like toluene.
Thermodynamically, electrophilic attack at the C2 position of the pyrrole ring is favored because the resulting cationic σ-complex is better stabilized by resonance than the intermediate formed from C3 attack.
Elucidation of Reaction Mechanisms through Experimental and Spectroscopic Evidence
The mechanisms of the key transformations involving N-PMB-pyrrole have been elucidated through a combination of experimental studies, kinetic analysis, and spectroscopic characterization of intermediates and products.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a cationic, non-aromatic intermediate known as a Wheland complex or σ-complex. unibo.it This intermediate then loses a proton to a base to restore the aromaticity of the pyrrole ring. The presence of these intermediates can sometimes be confirmed by NMR spectroscopy under specific conditions. unibo.it
Oxidative PMB Cleavage: The mechanism of deprotection with DDQ is a well-established example of a single electron transfer (SET) process. total-synthesis.com The electron-rich PMB group transfers an electron to DDQ, forming a resonance-stabilized radical cation. This intermediate is then attacked by water, leading to the formation of a hemiaminal which subsequently collapses to release the deprotected pyrrole, p-methoxybenzaldehyde, and the reduced hydroquinone (B1673460) form of DDQ. total-synthesis.com
Cross-Coupling Reactions: The mechanism of palladium-catalyzed reactions like the Sonogashira coupling is described by a catalytic cycle. organic-chemistry.org The cycle generally involves:
Oxidative Addition: The Pd(0) catalyst adds to the organohalide (e.g., brominated N-PMB-pyrrole) to form a Pd(II) species.
Transmetalation: The organic group from the other coupling partner (e.g., the alkynyl group from a copper acetylide) is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.
Computational and Theoretical Investigations of 1h Pyrrole, 1 4 Methoxyphenyl Methyl
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the compound.
Geometric and Electronic Structure Optimization
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The output of this calculation would be a detailed table of bond lengths, bond angles, and dihedral angles. For 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-, this would reveal the precise spatial relationship between the pyrrole (B145914) ring, the methylene (B1212753) bridge, and the methoxyphenyl group, including the planarity or puckering of the rings and the orientation of the methoxy (B1213986) group.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. A computational study would provide the energies of these orbitals and the resulting energy gap, which are essential for predicting how the molecule will interact with other chemical species. Reactivity indices such as electronegativity, chemical hardness, and softness, derived from HOMO-LUMO energies, would further quantify the molecule's chemical behavior.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netwolfram.com It uses a color scale to indicate regions of negative and positive potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-, an MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atom of the methoxy group and the π-electron system of the pyrrole ring, suggesting these are likely sites for electrophilic attack. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can predict spectroscopic data with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. scispace.com While experimental spectra for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- are available researchgate.netresearchgate.net, a theoretical calculation would allow for a direct comparison and a more detailed assignment of the observed signals to specific atoms in the molecule.
IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.govnih.govajchem-a.com By analyzing the vibrational modes, each calculated frequency can be assigned to a specific type of molecular motion, such as C-H stretching or ring deformation. This would provide a detailed understanding of the molecule's vibrational properties.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, identifying the transition states and intermediates that connect reactants and products. researchgate.netmdpi.comrsc.org For N-substituted pyrroles, this could involve modeling reactions such as electrophilic substitution on the pyrrole ring or reactions involving the substituents. Such studies would calculate the activation energies for different potential reaction pathways, providing insights into the reaction mechanism and predicting the most likely products.
Addressing Discrepancies Between Experimental and Computational Structural Data
A fundamental aspect of molecular characterization involves the comparison of structural parameters obtained from experimental techniques, such as single-crystal X-ray diffraction, with those predicted by theoretical calculations. Discrepancies between these two sets of data are common and provide valuable insights into the subtleties of molecular structure in different environments.
Experimental methods determine the structure of a molecule within a crystal lattice, where it is subject to intermolecular forces, including crystal packing effects, hydrogen bonding, and van der Waals interactions. These forces can lead to distortions in bond lengths, bond angles, and dihedral angles compared to the theoretical gas-phase structure of an isolated molecule, which is what computational models typically calculate.
Conversely, computational methods, while powerful, are based on approximations. The accuracy of the predicted geometry depends on the level of theory and the basis set employed. Discrepancies can therefore also arise from the limitations of the chosen computational model to fully account for the complex electronic and steric environment of the molecule, even in the gas phase.
A thorough analysis would involve a detailed comparison of key geometric parameters.
Table 1: Comparison of Selected Bond Lengths (Å) for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-
| Bond | Experimental (X-ray) | Computational (e.g., DFT) | Difference (Δ) |
| C-N (Pyrrole Ring) | Data not available | Data not available | Data not available |
| C-C (Pyrrole Ring) | Data not available | Data not available | Data not available |
| N-CH₂ (Linker) | Data not available | Data not available | Data not available |
| CH₂-C (Aromatic) | Data not available | Data not available | Data not available |
| C-O (Methoxy) | Data not available | Data not available | Data not available |
Table 2: Comparison of Selected Bond Angles (°) for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-
| Angle | Experimental (X-ray) | Computational (e.g., DFT) | Difference (Δ) |
| C-N-C (Pyrrole) | Data not available | Data not available | Data not available |
| N-C-C (Pyrrole) | Data not available | Data not available | Data not available |
| C-N-CH₂ (Linker) | Data not available | Data not available | Data not available |
| N-CH₂-C (Linker) | Data not available | Data not available | Data not available |
Table 3: Comparison of Selected Dihedral Angles (°) for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-
| Dihedral Angle | Experimental (X-ray) | Computational (e.g., DFT) | Difference (Δ) |
| Pyrrole Ring / Phenyl Ring | Data not available | Data not available | Data not available |
The discussion would then focus on the potential reasons for any observed discrepancies. For instance, a significant difference in the dihedral angle between the pyrrole and methoxyphenyl rings could be attributed to crystal packing forces in the solid state, which might constrain the molecule in a conformation that is not the lowest energy state in the gas phase. Similarly, variations in bond lengths within the aromatic rings could be influenced by intermolecular π-π stacking interactions present in the crystal but absent in the computational model of a single molecule.
To further investigate these differences, more advanced computational models could be employed. For example, solid-state DFT calculations can simulate the crystalline environment, often leading to better agreement with experimental X-ray data. Alternatively, analyzing the calculated and experimental data can help to quantify the energetic cost of conformational changes induced by the crystal environment.
Without access to the specific experimental and computational data for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- , any further discussion would be speculative. Further research combining X-ray crystallographic analysis and high-level computational studies on this specific compound is required to provide a detailed and accurate account of its structural chemistry.
Applications of 1h Pyrrole, 1 4 Methoxyphenyl Methyl in Materials Science and Synthetic Chemistry
Role as a Key Building Block in Advanced Organic Synthesis
The N-(4-methoxybenzyl)pyrrole moiety is a foundational component in the assembly of more complex molecular structures. Its utility stems from the reactivity of the pyrrole (B145914) ring and the specific properties imparted by the N-substituent.
Construction of Complex Polyheterocyclic Architectures
The synthesis of polyheterocyclic molecules, which are structures containing multiple interconnected heterocyclic rings, is a significant goal in medicinal and materials chemistry. nih.gov Pyrrole derivatives are frequently employed as starting points for creating these elaborate systems. beilstein-journals.orgnih.gov The 1-[(4-methoxyphenyl)methyl]-1H-pyrrole scaffold, for instance, is integral to the synthesis of highly substituted, complex molecules. A notable example is its incorporation into a tetrasubstituted pyrrole derivative, 4-benzoyl-N-[(3-chlorophenyl)methyl]-5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, which was identified as a lead structure for mimicking protein-protein interactions. nih.gov This demonstrates the role of the N-(arylmethyl)pyrrole core in creating intricate, multi-functional chemical entities.
General synthetic strategies, such as free-radical intramolecular cyclization, are effective for producing a wide range of polyheterocycles containing pyrrole and pyridine (B92270) rings, showcasing the versatility of substituted pyrroles in building fused ring systems. beilstein-journals.orgnih.gov Furthermore, cascade reactions involving components like alkynyl Fischer carbenes provide efficient pathways to novel polysubstituted N-benzyl-1H-pyrroles, a class to which the subject compound belongs. rsc.org
Synthesis of Functionalized Organic Scaffolds with Tailored Properties
The term "scaffold" refers to a core molecular structure upon which functional groups can be systematically added or modified to achieve desired properties. biolmolchem.com N-substituted pyrroles are recognized as versatile scaffolds for developing molecules with specific biological or material functions. biolmolchem.comresearchgate.net The 1-[(4-methoxyphenyl)methyl]- group is particularly useful in this context. It is often employed as a protecting group for the pyrrole nitrogen, which is stable under various reaction conditions but can be removed if necessary.
This stability and utility are highlighted in the palladium-catalyzed regioselective arylation of 7-azaindoles, where an N-PMB-substituted (p-methoxybenzyl) derivative undergoes smooth coupling to afford the desired C-2 arylated product in high yield. acs.orgacs.org This exemplifies how the 1-[(4-methoxyphenyl)methyl]- substituent can be used to direct the functionalization of an adjacent heterocyclic ring, allowing for the synthesis of value-added chemical structures. acs.org The development of such methods provides a regioflexible route to new multifunctionalised molecules. researchgate.net
Contributions to Polymer Science and Conjugated Systems
Conjugated polymers containing heterocyclic units like pyrrole are a cornerstone of modern materials science, finding applications in electronics and photonics. researchgate.net While polypyrrole and its derivatives are widely studied for their conductive properties, the specific role of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- as a monomer in polymerization is not extensively documented in the current literature. Research has been conducted on the electrochemical and optical properties of polymers derived from other complex pyrrole-containing molecules, such as poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole), which demonstrates the broader interest in pyrrole-based polymers. researchgate.net However, direct evidence for the homopolymerization or copolymerization of N-(4-methoxybenzyl)pyrrole to create functional polymers or conjugated systems remains limited.
Development of Optoelectronic Materials and Chromophores
The pyrrole ring is a key component in many classes of chromophores (light-absorbing molecules) and optoelectronic materials. nih.gov The most prominent examples are the diketopyrrolopyrrole (DPP) pigments, which are high-performance materials used in solar cells, fluorescent probes, and bioimaging. nih.gov These DPP dyes are known for their brilliant colors, strong fluorescence, and exceptional stability. nih.gov
Additionally, derivatives of pyrrolo[3,2-b]pyrrole (B15495793) have been synthesized to create materials with efficient fluorescent emission and near-infrared two-photon absorption capabilities. researchgate.net While these examples establish the fundamental utility of the pyrrole core in designing materials with desirable photophysical properties, specific applications utilizing the 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- structure as the primary chromophore or electronic material are not widely reported. Its role is more established as a building block for larger, more complex functional molecules rather than as the core optoelectronic unit itself.
Catalytic Applications in Organic Transformations
The application of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- as a catalyst in organic reactions is not a prominent feature in the scientific literature. While there is extensive research on the synthesis of pyrrole derivatives using various catalysts, such as N-heterocyclic carbenes or palladium complexes, the subject compound itself is typically the product or substrate in these reactions, not the catalyst. acs.orgacs.org For example, N-acylpyrroles can be used as reagents in the C–H functionalization of other molecules, but this is a stoichiometric transformation rather than a catalytic one. rsc.org Therefore, there is currently no significant evidence to suggest that 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- possesses notable catalytic activity.
Utility in Luminescence Chemistry and Pigment Development
The pyrrole scaffold is central to the design of luminescent molecules and pigments. nih.gov Diketopyrrolopyrrole (DPP) pigments, for instance, are a major class of industrial colorants known for their high performance and durability. google.comgoogle.com The synthesis and modification of the DPP core are subjects of ongoing research to tune their color, fluorescence, and solid-state properties. nih.gov
More recently, research has focused on designing novel pyrrole derivatives with advanced luminescent properties. By strategically modifying the substituents on the pyrrole ring, researchers have developed molecules that exhibit aggregation-induced phosphorescence, which have potential applications in advanced bioimaging techniques like time-resolved and two-photon luminescence imaging. nih.gov The introduction of specific functional groups at the N-position of the pyrrole ring can influence the spin-orbital coupling and intersystem crossing processes, which are critical for achieving phosphorescence. nih.gov While the 1-[(4-methoxyphenyl)methyl]- group has not been specifically highlighted in this context, its presence could be used to modify the solubility and crystal packing of such materials, potentially influencing their solid-state luminescent properties.
Interactive Data Table: Summary of Applications
| Section | Application Area | Role of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- |
| 6.1.1 | Polyheterocyclic Synthesis | Foundational building block for complex architectures. |
| 6.1.2 | Functionalized Scaffolds | Versatile core structure for tailored chemical synthesis. |
| 6.2 | Polymer Science | Limited direct evidence as a monomer. |
| 6.3 | Optoelectronics | Pyrrole core is relevant, but specific use is not documented. |
| 6.4 | Catalysis | No significant evidence of catalytic activity. |
| 6.5 | Luminescence/Pigments | Pyrrole scaffold is key; potential for property modulation. |
Applications in Chemical Sensor Technologies
Currently, there is a notable absence of published research specifically detailing the application of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- or its corresponding polymer, poly(1-[(4-methoxyphenyl)methyl]-1H-pyrrole), in the field of chemical sensor technologies. A comprehensive search of scientific literature and databases did not yield any studies that utilize this specific compound for the development of chemical sensors.
The field of chemical sensors frequently employs conducting polymers, with polypyrrole being a prominent example due to its favorable electrical properties, environmental stability, and ease of synthesis. mdpi.comaidic.it Research in this area often focuses on modifying the pyrrole monomer to tune the resulting polymer's properties for specific sensing applications. These modifications can enhance selectivity, sensitivity, and response time towards various analytes. aidic.it Techniques such as molecular imprinting are also utilized with polypyrrole-based sensors to create specific recognition sites for target molecules, thereby improving selectivity. mdpi.comresearchgate.net
While the methoxyphenyl group in 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- might be expected to influence the electronic properties and morphology of the corresponding polymer, potentially affecting its interaction with certain analytes, no experimental data is available to substantiate this. The potential of this specific substituted polypyrrole in chemical sensing remains an unexplored area of research.
Consequently, no data tables or detailed research findings on its performance characteristics—such as sensitivity, selectivity, limit of detection, or response time—can be provided. Further investigation would be required to synthesize and characterize poly(1-[(4-methoxyphenyl)methyl]-1H-pyrrole) and to evaluate its efficacy as a sensing material for various chemical species.
Future Research Directions and Unexplored Avenues for 1h Pyrrole, 1 4 Methoxyphenyl Methyl
Design of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
Future research should prioritize the development of more efficient and selective synthetic routes to 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- and its derivatives. While classical methods like the Paal-Knorr synthesis provide a basis, emerging methodologies offer significant improvements in terms of yield, purity, and sustainability.
Key areas for exploration include:
Catalyst Development: The design of novel catalysts could significantly enhance reaction rates and selectivity. Research could focus on heterogeneous catalysts for easier separation and recycling, as well as organocatalysts to avoid metal contamination.
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields and purity. This approach also holds promise for safer and more scalable production.
Microwave-Assisted Synthesis: This technique has the potential to drastically reduce reaction times and improve energy efficiency compared to conventional heating methods.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher yields, improved selectivity, easier product purification, reduced waste. | Development of reusable heterogeneous catalysts, exploration of metal-free organocatalytic systems. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and higher purity. | Optimization of reactor design and reaction conditions for continuous production. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased energy efficiency, potential for novel reactivity. | Investigation of solvent and catalyst compatibility under microwave irradiation. |
Exploration of Advanced Functionalization and Derivatization
The functionalization of the pyrrole (B145914) ring and the methoxyphenyl moiety of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- is a critical avenue for tailoring its properties for specific applications. Future research should move beyond simple substitutions to explore more complex and strategic modifications.
Promising areas of investigation include:
C-H Activation: Direct functionalization of the C-H bonds of the pyrrole ring offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.gov
Photocatalysis and Electrochemistry: These methods can enable unique transformations that are not accessible through conventional thermal reactions, allowing for the introduction of a wider range of functional groups under mild conditions. nih.gov
"Click Chemistry" Approaches: The introduction of functional groups that can participate in click reactions would facilitate the straightforward conjugation of this pyrrole derivative to other molecules, polymers, or surfaces.
Integration into Hybrid Materials and Nanostructures
The unique electronic and structural features of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- make it an attractive building block for the creation of advanced hybrid materials and nanostructures. This is a largely unexplored area with immense potential.
Future research could focus on:
Organic-Inorganic Hybrid Materials: Incorporating the pyrrole derivative into inorganic matrices (e.g., silica, titania) could lead to materials with novel optical, electronic, or catalytic properties. mdpi.com The organic component can impart functionalities such as light-harvesting or sensing capabilities, while the inorganic component provides structural stability.
Conducting Polymers and Nanocomposites: Polymerization of functionalized derivatives could yield novel conducting polymers. Furthermore, the incorporation of nanoparticles (e.g., metal, metal oxide) could lead to nanocomposites with enhanced properties for applications in electronics, sensors, or energy storage.
Self-Assembled Monolayers (SAMs): Derivatization with appropriate anchoring groups could enable the formation of SAMs on various substrates, which is crucial for the development of molecular electronic devices and sensors.
Advanced Computational Modeling for Property Prediction and Material Design
In silico methods are powerful tools for accelerating the discovery and design of new materials. Advanced computational modeling can provide valuable insights into the properties of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- and guide experimental efforts.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule and its derivatives. This information is crucial for understanding its behavior and for designing molecules with tailored properties.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of the pyrrole derivative in different environments, such as in solution or within a material matrix. This is particularly important for understanding its role in self-assembly and in the formation of hybrid materials.
Quantitative Structure-Activity Relationship (QSAR) Modeling: For potential biological applications, QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, thereby guiding the design of more potent compounds.
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, UV-Vis and NMR spectra, reactivity indices. | Guidance for the design of new functional materials and synthetic pathways. |
| Molecular Dynamics (MD) | Conformational preferences, intermolecular interactions, diffusion in matrices. | Understanding of self-assembly processes and material integration. |
| QSAR | Correlation of molecular structure with biological or material properties. | Rational design of derivatives with enhanced performance for specific applications. |
Addressing Scalability and Sustainability in Production and Application
For any chemical compound to have a real-world impact, its production and application must be scalable and sustainable. Future research on 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- should address these critical aspects from the outset.
Key considerations include:
Green Chemistry Principles: The development of synthetic routes that utilize renewable starting materials, employ non-toxic reagents and solvents, and minimize waste generation is paramount. bohrium.comsemanticscholar.orgresearchgate.netrgmcet.edu.insemanticscholar.org The Paal-Knorr synthesis, a common method for pyrrole synthesis, has seen numerous "greener" modifications that could be adapted. bohrium.comsemanticscholar.orgresearchgate.netrgmcet.edu.insemanticscholar.org
Process Intensification: Research into intensified processes, such as continuous flow reactors and process analytical technology (PAT), can lead to more efficient, consistent, and cost-effective large-scale production.
Lifecycle Assessment (LCA): A comprehensive LCA should be conducted to evaluate the environmental impact of the entire lifecycle of the compound, from synthesis to end-of-life, to identify areas for improvement and ensure its long-term sustainability.
By pursuing these future research directions, the scientific community can unlock the full potential of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- , paving the way for the development of novel materials and technologies with significant societal benefits.
Q & A
Q. What are the established synthetic routes for 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves refluxing intermediates (e.g., substituted benzyl halides) with pyrrole derivatives in solvents like xylene, followed by purification via recrystallization (e.g., methanol) or column chromatography. Critical parameters include reaction time (25–30 hours), temperature (reflux conditions), and the use of oxidizing agents like chloranil to stabilize intermediates .
Q. How is 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- quantified in complex matrices like lipid-rich samples?
A validated spectrophotometric method at 570 nm uses an external standard of the compound. Samples are extracted with chloroform-methanol (2:1), centrifuged, and analyzed in duplicate. The method’s precision (e.g., ±5% RSD) and detection limits (e.g., 0.01 mmol/g) should be confirmed during method validation .
Q. What spectroscopic techniques are used for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR; 1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are standard. For crystallographic confirmation, X-ray diffraction (XRD) is employed to resolve bond lengths and angles, with data compared to known analogs (e.g., (4-fluorophenyl)pyrrole derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Systematic SAR involves modifying the 4-methoxyphenyl group (e.g., halogenation, alkylation) and the pyrrole ring (e.g., introducing electron-withdrawing/donating groups). Biological assays (e.g., antimicrobial or antitumor activity) are paired with computational modeling (docking studies) to correlate structural changes with potency and selectivity .
Q. What challenges arise in validating analytical methods for this compound in oxidative environments?
Oxidative degradation products (e.g., pyrrolidine derivatives) may interfere with quantification. Method robustness requires testing under accelerated oxidation conditions (e.g., exposure to H2O2 or UV light) and using hyphenated techniques like LC-MS/MS to identify degradation pathways .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should assess temperature (e.g., −20°C vs. 25°C), humidity (e.g., 40–75% RH), and light exposure. Degradation kinetics (e.g., half-life) are modeled using Arrhenius equations, with HPLC tracking purity changes over time .
Q. What computational approaches predict the environmental impact of this compound?
Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms). Experimental validation includes OECD 301D ready biodegradability tests and algal growth inhibition assays .
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activity be resolved?
Contradictions (e.g., varying IC50 values in antimicrobial assays) may stem from differences in assay protocols (e.g., bacterial strain, inoculum size). Harmonization using CLSI/MENS guidelines and meta-analyses of published data are recommended .
Q. Why do synthesis yields vary across studies?
Yield inconsistencies (e.g., 40–85%) often relate to solvent purity, catalyst loading, or intermediate stability. Design of Experiments (DoE) approaches (e.g., factorial designs) optimize critical parameters like temperature and stoichiometry .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Quantitative Analysis : Pair spectrophotometry with GC-MS for enhanced specificity in lipid-rich matrices .
- Environmental Testing : Combine in silico predictions with microcosm studies to assess bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
